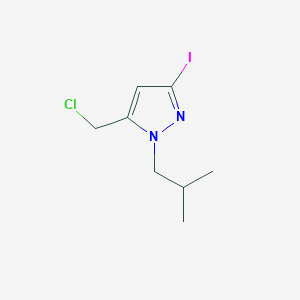
5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chloromethyl and iodo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using formaldehyde and hydrochloric acid.
Introduction of the iodo group: The iodination of the pyrazole ring can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The iodo group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the chloromethyl or iodo groups.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.
Coupling reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl groups.
科学研究应用
5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical biology: It can serve as a probe for studying biological processes involving pyrazole-containing molecules.
Industrial chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole: Similar compounds include other pyrazole derivatives with different substituents, such as 5-(Bromomethyl)-3-iodo-1-(2-methylpropyl)pyrazole and 5-(Chloromethyl)-3-iodo-1-(2-ethylpropyl)pyrazole.
Uniqueness
Substituent effects: The specific combination of chloromethyl and iodo groups on the pyrazole ring imparts unique reactivity and properties to this compound, distinguishing it from other pyrazole derivatives.
Applications: The compound’s unique structure makes it suitable for specific applications in medicinal chemistry and material science, where other pyrazole derivatives may not be as effective.
属性
IUPAC Name |
5-(chloromethyl)-3-iodo-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClIN2/c1-6(2)5-12-7(4-9)3-8(10)11-12/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYDMTNYSXNISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B2693670.png)
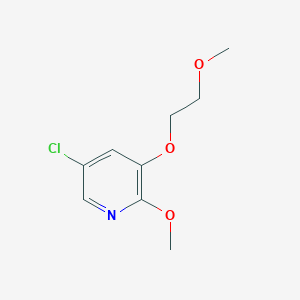
![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)
![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)
![1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2693676.png)
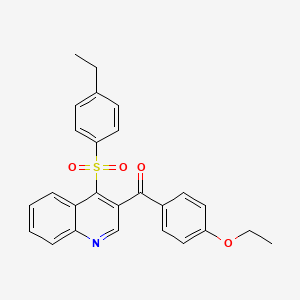
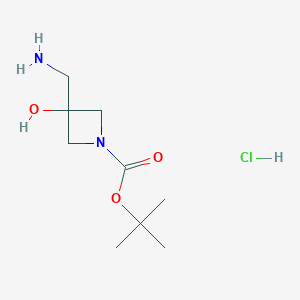
![4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2693680.png)
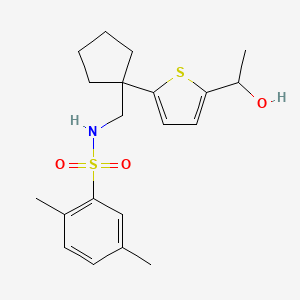
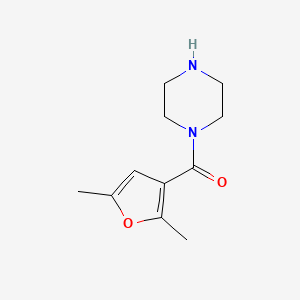
![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)
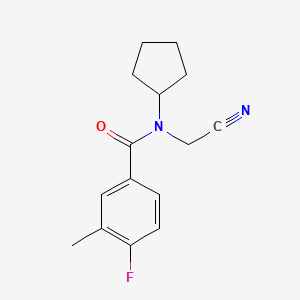
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2693690.png)
